4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide
Description
4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methylsulfanyl group at position 2 and a 4-bromophenylsulfanyl moiety at position 2.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-2-methylsulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S3/c1-17-13-15-10-6-7-18-11(10)12(16-13)19-9-4-2-8(14)3-5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZCEAZGUVENKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=C(C=C3)Br)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[3,2-d]pyrimidine precursors with bromophenyl and methylsulfanyl groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure consistency and efficiency in large-scale production. Advanced purification techniques like recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfide form.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide is with a CAS number of 343374-16-3. The compound features a thieno[3,2-d]pyrimidine core, which is known for its broad range of biological activities due to its ability to interact with various biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. These compounds have shown effectiveness against various bacterial strains and fungi. For instance:
- A study evaluated the antibacterial activity of novel thieno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations ranging from 50 to 1600 µg/mL .
- Another research focused on the synthesis of new derivatives, including those similar to this compound, which were screened for their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The thieno[3,2-d]pyrimidine scaffold has been extensively studied for its anticancer potential:
- Compounds based on this structure have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, a series of thieno[3,2-d]pyrimidine derivatives were tested against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines, showing promising antiproliferative activity compared to standard chemotherapy agents like cisplatin .
- The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
Other Pharmacological Activities
Beyond antimicrobial and anticancer applications, thieno[3,2-d]pyrimidines have demonstrated additional pharmacological activities:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Antiviral : Research indicates potential antiviral activity against certain viruses through mechanisms that disrupt viral replication processes.
- CNS Activity : Thieno[3,2-d]pyrimidines have been explored for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer’s and Parkinson's disease due to their ability to modulate neurotransmitter systems.
Case Studies
| Study | Findings |
|---|---|
| Indraningrat et al. (2016) | Synthesized novel thieno derivatives with significant antibacterial activity against multiple strains. |
| Islam et al. (2021) | Reported on the antiproliferative effects of spirooxindole analogues derived from thieno structures against various cancer cell lines. |
| Rastija et al. (2021) | Investigated a series of pyrazole derivatives with antimicrobial properties linked to thieno frameworks. |
Mechanism of Action
The mechanism of action of 4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes and signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of tyrosine kinases and other critical proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the thieno[3,2-d]pyrimidine core. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogs
Electronic and Steric Modifications
- Bromine vs. Chlorine : The 4-bromophenyl group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to the 4-chlorophenyl analog. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems, while chlorine offers a balance of moderate electronegativity and smaller size .
- Methylsulfanyl vs. Morpholine : The methylsulfanyl group at position 2 is less polar than the morpholine substituent in PI-103 analogs. This difference impacts solubility and membrane permeability, with morpholine-containing compounds often showing improved pharmacokinetic profiles .
Pharmacokinetic and Stability Considerations
- The morpholine-containing analog () highlights the importance of substituent choice in improving half-life. The target compound’s bromophenyl group may enhance metabolic stability compared to earlier analogs with short half-lives, though experimental validation is needed .
- The acetamide derivative () demonstrates how additional functional groups (e.g., sulfonamide) can modulate binding affinity and selectivity, albeit at the cost of increased molecular weight (486.402 g/mol) .
Biological Activity
4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₉BrN₂S₃
- CAS Number : 343374-16-3
- Molecular Weight : 356.32 g/mol
The compound features a thieno[3,2-d]pyrimidine core with bromophenyl and methylsulfanyl substituents, which contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, leading to significant pharmacological effects. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit specific enzymes involved in nucleotide synthesis pathways, which are crucial for cellular proliferation and survival.
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, likely through disrupting bacterial cell wall synthesis or function.
- Anticancer Properties : Similar thieno-pyrimidine derivatives have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways.
Antimicrobial Activity
Several studies have documented the antimicrobial effects of thieno[3,2-d]pyrimidine derivatives. For instance:
- A recent study demonstrated that thieno[3,2-d]pyrimidine derivatives exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- In vitro studies on cancer cell lines have shown that thieno[3,2-d]pyrimidines can inhibit cell proliferation and induce apoptosis .
Anti-inflammatory Activity
Thieno[3,2-d]pyrimidine derivatives have also been noted for their anti-inflammatory properties:
- Research indicates that these compounds can reduce inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their biological activities. The results indicated significant antimicrobial and anticancer properties compared to standard drugs .
- High Throughput Screening : Another investigation utilized high-throughput screening methods to identify compounds with anti-tubercular activity. The results highlighted the efficacy of certain derivatives against Mycobacterium tuberculosis, emphasizing the potential for developing new tuberculosis treatments .
- Mechanistic Insights : Studies focusing on the mechanistic pathways revealed that the compound may interfere with nucleotide biosynthesis pathways crucial for both viral replication and host cell metabolism .
Q & A
Q. Methodological Considerations :
- Monitor reaction progress using TLC with UV detection.
- Optimize equivalents of nucleophile to avoid over-substitution.
How do reaction conditions influence regioselectivity in thieno[3,2-d]pyrimidine derivatives?
Advanced Research Question
Regioselectivity is sensitive to solvent polarity and temperature:
- Polar aprotic solvents (DMF, DMSO) : Favor nucleophilic substitution at the pyrimidine C4 position due to enhanced leaving-group activation .
- Non-polar solvents (toluene) : May lead to side reactions at the thiophene sulfur.
- Temperature : Higher temperatures (80–100°C) accelerate substitution but risk decomposition; lower temperatures (40–60°C) improve selectivity .
Data Contradiction Example :
Inconsistent yields reported in DMF (60–85%) vs. DMSO (70–90%) suggest solvent-dependent side-product formation. Resolve via LC-MS analysis of crude mixtures .
How can conflicting solubility data in different solvents be resolved?
Data Contradiction Analysis
Solubility discrepancies (e.g., DCM vs. ethanol) arise from:
- Crystal packing effects : X-ray crystallography reveals hydrogen-bonding networks that reduce solubility in polar solvents .
- Empirical testing : Use dynamic light scattering (DLS) to quantify aggregation in ethanol.
- Theoretical modeling : Calculate Hansen solubility parameters to predict solvent compatibility .
Advanced Tip : Combine experimental data with computational COSMO-RS simulations to rationalize solubility trends .
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
Q. Advanced Application :
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angle between thienopyrimidine and bromophenyl groups ≈ 45°) .
- Solid-state NMR : Probe crystallinity and polymorphic forms .
How can structure-activity relationships (SAR) be investigated for this compound?
Advanced Research Question
- Synthetic modifications : Replace bromophenyl with other aryl groups (e.g., 4-fluorophenyl) to assess electronic effects on bioactivity .
- Biological assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays.
- Computational docking : Map binding interactions using AutoDock Vina with kinase crystal structures (PDB: 1M17) .
Key Finding : Methylsulfanyl groups enhance hydrophobic interactions in kinase ATP-binding pockets .
What are the stability challenges under thermal and photolytic conditions?
Basic Research Question
Q. Advanced Mitigation :
- Stabilize via co-crystallization with antioxidants (e.g., BHT) .
- Use amber glassware during synthesis and storage .
How can computational modeling predict intermolecular interactions?
Advanced Research Question
- *DFT calculations (B3LYP/6-31G)**: Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO solvation shell dynamics) to explain solubility data .
Collaborative Approach : Integrate synthetic data with computational results to refine reaction mechanisms .
What purification strategies minimize side-product formation?
Q. Basic vs. Advanced Methods
- Basic : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity but may lose yield.
- Advanced : Recrystallization from ethanol/water (7:3) improves yield (85%) and purity (99%) by exploiting temperature-dependent solubility .
Trade-off Analysis : Compare cost/time of chromatography vs. recrystallization using Pareto optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
